molecular formula C9H13Cl2N B033838 N-(4-chlorobenzyl)ethanamine hydrochloride CAS No. 102236-18-0

N-(4-chlorobenzyl)ethanamine hydrochloride

Cat. No.: B033838
CAS No.: 102236-18-0
M. Wt: 206.11 g/mol
InChI Key: MXQGTQFOWKTKSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-(4-chlorobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and other cellular components. This inhibition disrupts essential biochemical pathways, leading to the bactericidal effect.

Comparison with Similar Compounds

N-(4-chlorobenzyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • N-(2-chlorobenzyl)ethanamine hydrochloride
  • N-(4-methylbenzyl)ethanamine hydrochloride
  • N-(4-fluorobenzyl)ethanamine hydrochloride

Uniqueness: The presence of the 4-chloro substituent in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

N-(4-chlorobenzyl)ethanamine hydrochloride, a compound derived from phenethylamine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9_{9}H12_{12}ClN
  • Molecular Weight : 173.65 g/mol

The presence of the 4-chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study comparing various derivatives, it was noted that compounds with similar structures showed good to moderate activity against both Gram-positive and Gram-negative bacterial strains. Specifically, one derivative demonstrated an IC50_{50} of 135.31 µM against lipoxygenase, suggesting potential as an anti-inflammatory agent .

CompoundActivity TypeIC50_{50} (µM)
This compoundLipoxygenase Inhibition135.31 ± 0.81
Ciprofloxacin (Standard)Antibacterial-

2. CNS Activity

This compound has been studied for its effects on central nervous system (CNS) receptors. It interacts with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Compounds in this class have shown varying degrees of agonistic activity at these receptors, which could lead to applications in treating mood disorders or other CNS-related conditions .

3. Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Antidepressants : Due to its action on serotonin receptors.
  • Anti-inflammatory Agents : Its lipoxygenase inhibition suggests potential in treating inflammatory conditions.
  • Antibacterial Treatments : Effective against various bacterial strains, making it a candidate for antibiotic development.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against common bacterial pathogens. The results indicated a significant reduction in bacterial growth compared to untreated controls, highlighting its potential as an effective antibacterial agent.

Case Study 2: CNS Effects

A pharmacological evaluation assessed the effects of this compound on anxiety-like behaviors in animal models. The compound demonstrated anxiolytic effects at specific dosages, indicating promise for further development as a therapeutic agent for anxiety disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Serotonin Receptors : Modulating neurotransmitter systems involved in mood regulation.
  • Lipoxygenase Pathway : Inhibition of this enzyme may reduce inflammation and related symptoms.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGTQFOWKTKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586389
Record name N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-18-0
Record name N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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